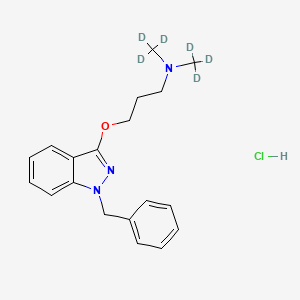

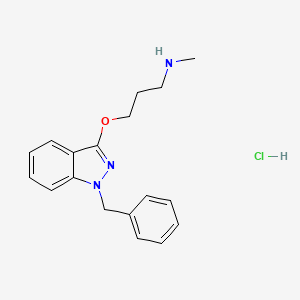

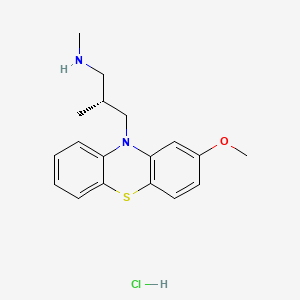

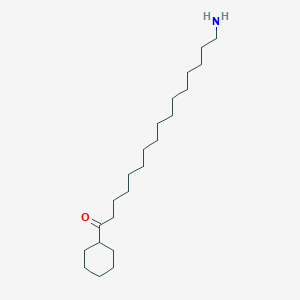

16-Amino-1-cyclohexylhexadecan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

16-Amino-1-cyclohexylhexadecan-1-one is a chemical compound known for its selective inhibition of the acid amidase enzyme that hydrolyzes N-acylethanolamines.

Wirkmechanismus

- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .

- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .

- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Biochemische Analyse

Biochemical Properties

N-Cyclohexanecarbonylpentadecylamine interacts with enzymes such as acid amidase and fatty acid amide hydrolase (FAAH) . It inhibits the acid amidase from rat lung with an IC 50 of 4.5 µM, without inhibiting FAAH at concentrations up to 100 µM . The inhibition was reversible and non-competitive .

Cellular Effects

The effects of N-Cyclohexanecarbonylpentadecylamine on cells are primarily related to its inhibitory action on acid amidase. This compound also inhibited the acid amidase in intact alveolar macrophages .

Molecular Mechanism

N-Cyclohexanecarbonylpentadecylamine exerts its effects at the molecular level by inhibiting the acid amidase, which catalyses the hydrolysis of N-acylethanolamines to their corresponding fatty acids and ethanolamine .

Metabolic Pathways

N-Cyclohexanecarbonylpentadecylamine is involved in the metabolic pathway of N-acylethanolamines. It interacts with the enzyme acid amidase, which catalyses the hydrolysis of N-acylethanolamines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

16-Amino-1-cyclohexylhexadecan-1-one can be synthesized through the reaction of pentadecylamine with cyclohexanecarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification.

Analyse Chemischer Reaktionen

Types of Reactions

16-Amino-1-cyclohexylhexadecan-1-one primarily undergoes substitution reactions due to the presence of the amide group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.

Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the amide bond, resulting in the formation of cyclohexanecarboxylic acid and pentadecylamine.

Major Products

Substitution Reactions: The major products are substituted amides, depending on the specific reagents used.

Hydrolysis Reactions: The major products are cyclohexanecarboxylic acid and pentadecylamine.

Wissenschaftliche Forschungsanwendungen

16-Amino-1-cyclohexylhexadecan-1-one has several applications in scientific research:

Chemistry: Used as a selective inhibitor to study the activity of acid amidase and distinguish it from FAAH.

Biology: Helps in understanding the role of acid amidase in various biological processes, including inflammation and pain regulation.

Medicine: Potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.

Industry: Utilized in the development of biochemical assays and as a tool in drug discovery

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Palmitoylethanolamine: Another N-acylethanolamine that is hydrolyzed by acid amidase.

N-Arachidonoylethanolamine (Anandamide): A bioactive N-acylethanolamine involved in the endocannabinoid system.

N-Oleoylethanolamine: Similar in structure and function, also hydrolyzed by acid amidase.

Uniqueness

16-Amino-1-cyclohexylhexadecan-1-one is unique in its high selectivity for inhibiting acid amidase without affecting FAAH, making it a valuable tool for distinguishing between these two enzymes in research settings .

Eigenschaften

IUPAC Name |

16-amino-1-cyclohexylhexadecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGWQDLAVSRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700528 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702638-84-4 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?

A1: N-Cyclohexanecarbonylpentadecylamine acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using N-Cyclohexanecarbonylpentadecylamine, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []

Q2: How does N-Cyclohexanecarbonylpentadecylamine inhibit the acid amidase?

A2: The research indicates that N-Cyclohexanecarbonylpentadecylamine inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between N-Cyclohexanecarbonylpentadecylamine and the acid amidase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.